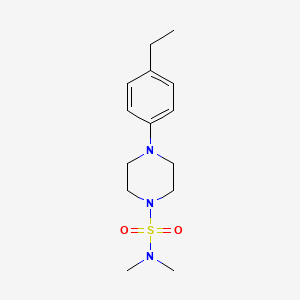

4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (SO2NH2). They are widely used in medicine, particularly as antibiotics .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex, given the presence of a piperazine ring, an ethylphenyl group, and a sulfonamide group. Unfortunately, without specific data, it’s challenging to provide a detailed molecular structure analysis .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Sulfonamides, for example, are known to undergo reactions with amines, alcohols, and other nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence of functional groups, and the overall charge distribution .

Scientific Research Applications

Endothelin Receptor Antagonists : Compounds similar to 4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide have been investigated for their potential as endothelin receptor antagonists. These compounds have shown promise in the treatment of conditions like congestive heart failure (Murugesan et al., 2000).

Adenosine A2B Receptor Antagonists : Research has explored the synthesis of sulfonamides as adenosine A2B receptor antagonists. These compounds have shown significant potency and selectivity, highlighting their potential in therapeutic applications (Yan et al., 2006).

Antibacterial and Antifungal Properties : Sulfonamide-derived compounds, including those similar to this compound, have been shown to exhibit antibacterial and antifungal activities. This research has implications for developing new antimicrobial agents (Chohan & Shad, 2011).

Hsp90 Inhibitors : Certain derivatives of this compound have been evaluated as inhibitors of heat shock protein 90 (Hsp90), an important target in cancer therapy. Some compounds have shown improved activity and could be further developed as Hsp90 inhibitors (Cherfaoui et al., 2016).

Drug Metabolism Studies : Research has also explored the use of biocatalysis in drug metabolism, using compounds related to this compound as model molecules. This approach can generate sufficient quantities of mammalian metabolites for structural characterization (Zmijewski et al., 2006).

Structure-Metabolism Relationships : The optimization of the structure of sulfonamide compounds for improved metabolic stability has been a focus of research. Understanding these relationships is crucial in the development of drugs with favorable pharmacokinetic properties (Humphreys et al., 2003).

Mechanism of Action

Target of Action

The primary target of 4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide is the receptor-type tyrosine-protein phosphatase beta . This enzyme plays a crucial role in several cellular processes, including cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

The compound interacts with its target by binding to the active site of the enzyme. This interaction results in the modulation of the enzyme’s activity, which can lead to changes in the cellular processes that the enzyme is involved in .

Biochemical Pathways

The compound affects the biochemical pathways involving the metabolism of aromatic amino acids, phenylalanine and tyrosine . The catabolism of these amino acids by certain gut microbiota yields 4-ethylphenol . Once in circulation, it undergoes rapid sulfation by phenolic sulfotransferase enzymes, which are active in the liver, gastrointestinal tract, brain, skin, lung, and kidney .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound enters the host circulation, is transported in the body, metabolized, and then excreted .

Result of Action

The molecular and cellular effects of the compound’s action are associated with changes in neurological health and function . High blood concentrations of host-modified 4-ethylphenol sulfate are associated with an anxiety phenotype in autistic individuals . Accumulation of 4-ethylphenol sulfate in the brain of mice affects connectivity between subregions, particularly those linked to anxiety .

Action Environment

Environmental factors such as the composition of the gut microbiome can influence the action, efficacy, and stability of the compound. The gut microbiome plays a crucial role in the production of 4-ethylphenol, a precursor to this compound . Changes in the gut microbiome, therefore, can impact the production of the compound and subsequently its action and efficacy .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As a general rule, handling of chemical compounds should always be done with appropriate safety measures, including the use of personal protective equipment and adherence to safe laboratory practices .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as a therapeutic agent, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical studies .

Biochemical Analysis

Biochemical Properties

4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolism of aromatic amino acids, such as phenylalanine and tyrosine . These interactions often involve the formation of intermediate compounds that can further participate in metabolic pathways . The nature of these interactions is typically characterized by binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of genes involved in the synthesis of neurotransmitters and other signaling molecules . Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . These interactions can lead to enzyme inhibition or activation, depending on the context . For instance, it may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting enzymatic activity . Alternatively, it can induce conformational changes in proteins that enhance their activity . Changes in gene expression are also a result of its interaction with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively . Over time, the stability and degradation of the compound can influence its effectiveness . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo models . These effects include sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, it may have beneficial effects, such as enhancing cognitive function or reducing anxiety . At higher doses, it can exhibit toxic or adverse effects, including neurotoxicity and metabolic disturbances . Threshold effects have been observed, indicating that there is a critical dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within cells . For example, it may be metabolized by enzymes involved in the degradation of aromatic compounds, leading to the production of intermediate metabolites that participate in further biochemical reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect its localization and accumulation in different cellular compartments . For instance, it may be transported across cell membranes by specific transporters, allowing it to reach its target sites within cells . Additionally, binding proteins can facilitate its distribution to various tissues, influencing its overall bioavailability and effectiveness .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . It may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .

Properties

IUPAC Name |

4-(4-ethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O2S/c1-4-13-5-7-14(8-6-13)16-9-11-17(12-10-16)20(18,19)15(2)3/h5-8H,4,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUMRHLQTJWYSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

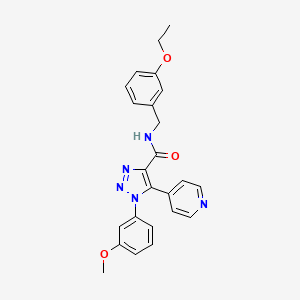

![N-(3-chloro-4-methylphenyl)-2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B2530002.png)

![2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2530003.png)

![2-[5-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]-3-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)propanenitrile](/img/structure/B2530013.png)

![1-[(4-Bromophenyl)(4-chlorophenyl)methyl]piperazine](/img/structure/B2530015.png)

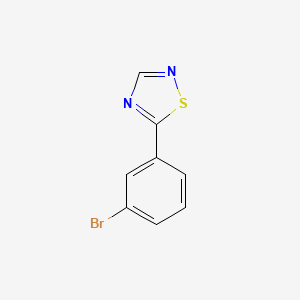

![Methyl (E)-4-oxo-4-[3-(1,3,4-thiadiazol-2-ylcarbamoyl)piperidin-1-yl]but-2-enoate](/img/structure/B2530016.png)

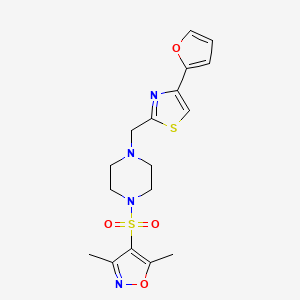

![2-[[1-[4-(2-Methyl-1,3-oxazol-4-yl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2530017.png)

![Methyl 4-[7-hydroxy-4-oxo-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate](/img/structure/B2530019.png)

![methyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2530021.png)

![3,5-Dimethyl-4-[[(5-phenyl-3-thiazolo[2,3-c][1,2,4]triazolyl)thio]methyl]isoxazole](/img/structure/B2530022.png)